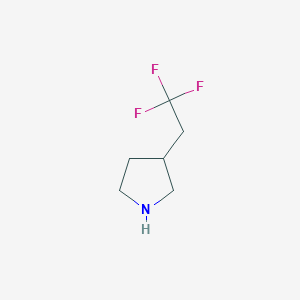

3-(2,2,2-trifluoroethyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXOIRIEXVHPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(2,2,2-trifluoroethyl)pyrrolidine CAS 1269152-60-4 properties

The following technical guide provides an in-depth analysis of 3-(2,2,2-trifluoroethyl)pyrrolidine (CAS 1269152-60-4), a specialized fluorinated building block used in modern drug discovery.

CAS 1269152-60-4 | HCl Salt

Executive Summary

3-(2,2,2-Trifluoroethyl)pyrrolidine is a high-value heterocyclic building block employed to modulate physicochemical properties in lead optimization. Unlike simple alkyl-substituted pyrrolidines, the incorporation of the 2,2,2-trifluoroethyl motif at the C3 position introduces a unique combination of steric bulk, lipophilicity, and electronic withdrawal without the metabolic liability of a standard ethyl or propyl chain.

This compound is primarily utilized to:

-

Attenuate Basicity: The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the pyrrolidine nitrogen, enhancing blood-brain barrier (BBB) permeability.

-

Block Metabolic Hotspots: The fluorinated side chain prevents oxidative metabolism (hydroxylation) typical of aliphatic carbons.

-

Enhance Lipophilicity: Increases LogP/LogD, facilitating membrane interaction while maintaining water solubility in the salt form.

Physicochemical Profile

The following data characterizes the hydrochloride salt (CAS 1269152-60-4), the most stable and common commercial form.

| Property | Value / Description | Context |

| Molecular Formula | C₆H₁₀F₃N[1][2][3] · HCl | Salt form |

| Molecular Weight | 189.61 g/mol | 153.15 g/mol (Free Base) |

| Appearance | White to off-white solid | Hygroscopic crystalline powder |

| pKa (Predicted) | ~9.2 - 9.6 | Lower than pyrrolidine (~11.3) due to inductive effect (-I) of CF₃ |

| LogP (Predicted) | 1.8 ± 0.3 | Significantly more lipophilic than 3-ethylpyrrolidine |

| H-Bond Donors | 2 (NH₂⁺) | In salt form |

| H-Bond Acceptors | 3 (F atoms) | Weak acceptors; C-F bonds are poor H-bond acceptors |

| Chirality | 3S or 3R enantiomers available | CAS 1269152-60-4 often refers to the racemate unless specified |

Synthetic Methodology: The [3+2] Cycloaddition Protocol

While various routes exist, the most robust and regioselective method for synthesizing 3-substituted pyrrolidines with sensitive side chains is the 1,3-Dipolar Cycloaddition (Azomethine Ylide) route. This approach avoids harsh reducing conditions that might defluorinate the side chain.

Rationale for Selection

-

Regiocontrol: Ensures the trifluoroethyl group is positioned at C3 rather than C2.

-

Convergency: Allows late-stage introduction of the fluorinated moiety via the alkene partner.

Step-by-Step Protocol

Reaction Scheme:

-

Precursor A: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor).

-

Precursor B: 4,4,4-Trifluorobut-1-ene (Dipolarophile).

-

Catalyst: Trifluoroacetic acid (TFA) or LiF (to generate the ylide).

Workflow:

-

Ylide Generation: In a dry DCM (dichloromethane) solvent under Argon, treat Precursor A (1.0 equiv) with a catalytic amount of TFA (0.1 equiv) at 0°C. This generates the reactive non-stabilized azomethine ylide in situ.

-

Cycloaddition: Add 4,4,4-trifluorobut-1-ene (1.2 equiv) dropwise. The reaction is allowed to warm to room temperature and stirred for 12–24 hours.

-

Mechanism: The ylide undergoes a [3+2] cycloaddition across the alkene double bond. The steric bulk of the trifluoroethyl group directs it to the beta position relative to the nitrogen, favoring the 3-substituted pyrrolidine ring.

-

Deprotection (Debenzylation): The resulting N-benzyl-3-(2,2,2-trifluoroethyl)pyrrolidine is dissolved in MeOH and subjected to hydrogenolysis (H₂, Pd/C, 40 psi) to remove the benzyl group.

-

Salt Formation: The crude free base is treated with 4M HCl in dioxane to precipitate the target 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride .

Visualization: Synthesis Workflow

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition ensures regioselective placement of the trifluoroethyl group.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold serves as a robust bioisostere for 3-ethylpyrrolidine or 3-propylpyrrolidine .

-

Why swap? Alkyl chains are susceptible to Cytochrome P450-mediated oxidation (hydroxylation). The C-F bond energy (approx. 116 kcal/mol) renders the terminal ethyl group metabolically inert.

pKa Modulation & Permeability

The inductive effect of the fluorine atoms propagates through the ethyl chain to the pyrrolidine nitrogen.

-

Mechanism: The electron-withdrawing CF₃ group reduces electron density at the nitrogen lone pair.

-

Result: The pKa drops from ~11.3 (unsubstituted) to ~9.4.

-

Benefit: At physiological pH (7.4), a higher fraction of the molecule exists as the neutral free base compared to the non-fluorinated analog. This significantly improves passive diffusion across biological membranes (e.g., gut wall, BBB).

Visualization: Structure-Activity Relationship (SAR)

Caption: Figure 2. SAR logic demonstrating how the trifluoroethyl moiety modulates physicochemical properties for drug-like suitability.

Handling and Safety Standards

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in accurate weighing.

-

Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319).

-

Protocol:

-

Always weigh in a glovebox or rapid-flow fume hood.

-

If converting to the free base, use a biphasic mixture (DCM/sat. NaHCO₃) and separate immediately to prevent volatility losses (Free base boiling point is estimated <200°C).

-

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76829165 (Related Analog Data). Retrieved from .

-

Sigma-Aldrich. (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride Product Specification. Retrieved from .

-

- Synthetic Methodology (Cycloaddition)

- Medicinal Chemistry Context: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic grounding for pKa and metabolic stability claims).

Sources

Strategic Utilization of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride in Medicinal Chemistry

[1][2]

Executive Summary & Chemical Identity

3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride is a high-value fluorinated building block used extensively in modern drug discovery.[1] Its structural significance lies in the trifluoroethyl group (–CH₂CF₃) , a moiety that serves as a metabolically stable, lipophilic bioisostere for ethyl or propyl chains.[1]

In the context of lead optimization, this scaffold is deployed to modulate the pKa of the pyrrolidine nitrogen (via the inductive effect of fluorine), increase metabolic half-life by blocking oxidative metabolism at the side chain, and enhance blood-brain barrier (BBB) permeability through optimized lipophilicity (LogP).

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride |

| Common ID | 3-TFE-Pyrrolidine HCl |

| CAS (Racemic) | 1269152-60-4 |

| CAS ((S)-Enantiomer) | 2639960-45-3 |

| Formula | C₆H₁₁ClF₃N |

| Molecular Weight | 189.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol |

Structural Analysis & Pharmacophore Dynamics

The Fluorine Effect: Electronic & Steric Modulation

The introduction of the trifluoroethyl group at the C3 position creates a distinct electronic environment compared to a standard ethyl-substituted pyrrolidine.

-

Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density through the sigma bond framework. This lowers the electron density on the pyrrolidine nitrogen, slightly reducing its pKa (basicity).

-

Impact: This can improve oral bioavailability by reducing the percentage of the ionized species in the high-pH environment of the intestine.

-

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing a terminal methyl group with a trifluoromethyl group prevents metabolic oxidation (hydroxylation) that typically occurs at alkyl termini.

-

Dipole Orientation: The C-F bonds create a strong local dipole, which can engage in specific electrostatic interactions with protein binding pockets (e.g., orthogonal multipolar interactions with carbonyls in the receptor).

Stereochemistry

The C3 carbon is a chiral center.[1] The biological activity of drugs incorporating this scaffold is often stereospecific.

-

(S)-Enantiomer: Often the preferred isomer in recent patent literature (e.g., JAK inhibitors).

-

(R)-Enantiomer: Used for structure-activity relationship (SAR) validation.

Figure 1: Mechanistic impact of the trifluoroethyl group on the pyrrolidine scaffold properties.

Synthetic Pathways & Experimental Protocols

While commercial sourcing is common, in-house synthesis allows for the introduction of isotopic labels or stereochemical control. The most robust route involves the Wittig olefination followed by hydrogenation.

Synthesis Strategy: The "Exocyclic Alkene" Route

This method avoids the difficult direct alkylation of the pyrrolidine ring, which often leads to poly-alkylation or racemization.

Reaction Scheme Logic:

-

Starting Material: N-Boc-3-pyrrolidinone (commercially available).

-

Olefination: Reaction with a trifluoroethyl-phosphonium ylide or Horner-Wadsworth-Emmons reagent to form the exocyclic double bond.

-

Reduction: Catalytic hydrogenation (Pd/C) to saturate the side chain. Note: Using chiral catalysts (e.g., Rh-DuPhos) here allows for asymmetric synthesis.

-

Deprotection: Acidic cleavage of the Boc group to yield the HCl salt.

Detailed Protocol (Bench-Scale)

Step 1: Wittig Olefination

-

Reagents: N-Boc-3-pyrrolidinone (1.0 eq), (2,2,2-trifluoroethyl)triphenylphosphonium iodide (1.2 eq), NaH (1.5 eq), THF (anhydrous).

-

Procedure:

-

Suspend NaH in dry THF at 0°C under Argon.

-

Add the phosphonium salt slowly. Stir for 30 min (solution turns orange/yellow indicating ylide formation).

-

Add N-Boc-3-pyrrolidinone dropwise.

-

Warm to RT and reflux for 4–6 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate tert-butyl 3-(2,2,2-trifluoroethylidene)pyrrolidine-1-carboxylate.

-

Step 2: Hydrogenation (Reduction)

-

Reagents: Alkene intermediate, Pd/C (10% wt), H₂ (balloon or Parr shaker at 40 psi), MeOH.

-

Procedure:

-

Dissolve alkene in MeOH.

-

Add Pd/C catalyst (carefully, under N₂ flow).

-

Purge with H₂ and stir vigorously for 12 hours.

-

Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield tert-butyl 3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate.

-

Step 3: Boc-Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the Boc-protected amine in minimal dioxane or DCM.

-

Add 4M HCl in Dioxane (5 eq) at 0°C.

-

Stir at RT for 2 hours. A white precipitate should form.

-

Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

-

Figure 2: Step-wise synthetic workflow for the production of the HCl salt.

Analytical Validation (QC)

To ensure the integrity of the building block before using it in downstream coupling, the following QC parameters must be met.

| Technique | Expected Signal / Observation | Purpose |

| ¹H NMR (DMSO-d₆) | Multiplets at 1.6–2.2 ppm (Ring CH₂), 2.4 ppm (Side chain CH₂), 3.0–3.5 ppm (Ring N-CH₂). Broad singlet >9.0 ppm (NH₂⁺). | Confirm scaffold integrity and salt formation. |

| ¹⁹F NMR | Triplet at approx. -64 to -66 ppm (coupled to adjacent CH₂). | Confirm presence of CF₃ group and absence of fluoride impurities. |

| LC-MS | [M+H]⁺ peak at ~154.1 Da (Free base mass). | Verify molecular weight.[1] |

| Chiral HPLC | Single peak (if enantiopure). | Determine Enantiomeric Excess (ee%). |

| Silver Nitrate Test | White precipitate (AgCl). | Qualitative confirmation of Hydrochloride salt. |

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Storage:

-

Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

-

Keep tightly closed in a cool, dry place.

-

-

Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine).

References

-

PubChem. (n.d.). 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (Compound Summary).[1][5][6] National Library of Medicine. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (General reference on Fluorine bioisosterism).

Sources

- 1. benchchem.com [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pharmacopoeia.com [pharmacopoeia.com]

- 4. fishersci.com [fishersci.com]

- 5. PubChemLite - 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 6. 2639960-45-3|(S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

The Strategic Incorporation of Fluorinated Pyrrolidine Building Blocks in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Ascendancy of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a compound's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[2][3] Among the myriad of fluorinated scaffolds, pyrrolidine-containing structures have emerged as particularly valuable building blocks in drug discovery.[4][5] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, properties, and application of fluorinated pyrrolidine building blocks, highlighting their role in shaping the next generation of therapeutics.

The Fluorine Advantage: Modulating Physicochemical Properties of the Pyrrolidine Scaffold

The introduction of fluorine onto the pyrrolidine ring can dramatically alter its fundamental physicochemical properties, offering a powerful lever for medicinal chemists to optimize drug candidates. The two key parameters that are significantly influenced are basicity (pKa) and lipophilicity (LogP).

Basicity (pKa)

The nitrogen atom in the pyrrolidine ring imparts basicity to the scaffold.[6] The introduction of a highly electronegative fluorine atom has a significant impact on this property. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of the conjugate acid.[7] This modulation of pKa is a critical tool in drug design, as it can influence a compound's solubility, absorption, and interaction with biological targets.[8]

Lipophilicity (LogP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][9] The effect of fluorination on the lipophilicity of the pyrrolidine ring is nuanced. While monofluorination of aliphatic systems can lead to a slight decrease in lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group generally increases it.[3][5] This ability to fine-tune lipophilicity allows for the optimization of a drug's ability to cross cell membranes and reach its target, while avoiding issues of poor solubility or excessive metabolic clearance.[7]

The following table summarizes the impact of fluorination on the pKa and LogP of the pyrrolidine and proline scaffolds.

| Compound | Structure | pKa (Conjugate Acid) | LogP |

| Pyrrolidine |  | 11.27[10] | 0.46 |

| (S)-3-Fluoropyrrolidine |  | ~9.5-10.0 (estimated) | ~0.1-0.3 (estimated) |

| L-Proline |  | 10.64 (amino group)[11] | -1.59 |

| (4S)-4-Fluoroproline |  | ~9.0-9.5 (estimated) | ~-1.8 to -1.6 |

| (4R)-4-Fluoroproline |  | ~9.0-9.5 (estimated) | ~-1.8 to -1.6 |

| 4,4-Difluoroproline |  | ~8.5-9.0 (estimated) | ~-1.4 to -1.2 |

Conformational Control: The Gauche Effect and Pyrrolidine Ring Pucker

Beyond the modulation of physicochemical properties, fluorination exerts a profound influence on the three-dimensional structure of the pyrrolidine ring. This conformational control is primarily governed by the gauche effect, a stereoelectronic interaction that stabilizes a conformation where two electronegative substituents on adjacent carbons are positioned with a dihedral angle of approximately 60°.[12]

In the context of fluorinated pyrrolidines, the gauche effect between the fluorine atom and the nitrogen atom of the ring dictates the preferred ring pucker.[12] The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two envelope conformations, Cγ-exo and Cγ-endo.[5] The stereochemistry of the fluorine substituent at the 4-position of proline, for instance, can lock the ring into a specific pucker. (4R)-fluoroproline (4R-Flp) preferentially adopts a Cγ-exo pucker, while (4S)-fluoroproline (4S-Flp) favors a Cγ-endo pucker.[5] This conformational rigidity can be exploited to pre-organize a molecule into its bioactive conformation, thereby enhancing its binding affinity to a biological target.[13]

Caption: Conformational preference of (4R)- and (4S)-fluoroproline due to the gauche effect.

Synthetic Strategies for Key Fluorinated Pyrrolidine Building Blocks

The accessibility of fluorinated pyrrolidine building blocks is crucial for their widespread application in drug discovery. Several synthetic routes have been developed to access these valuable intermediates, often starting from readily available precursors like hydroxyproline.

Protocol 1: Synthesis of (4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline

This protocol describes a four-step synthesis of (2S,4S)-4-fluoroproline from the commercially available (2S,4R)-4-hydroxyproline, involving an SN2 displacement of a triflate intermediate with a fluoride source.[9]

Step 1: Protection of the Amine and Carboxylic Acid (2S,4R)-4-Hydroxyproline is first protected to prevent side reactions. The amine group is typically protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is converted to a methyl ester.

Step 2: Activation of the Hydroxyl Group The hydroxyl group at the 4-position is activated for nucleophilic substitution by converting it into a good leaving group, such as a triflate, by reacting it with trifluoromethanesulfonic anhydride.

Step 3: Nucleophilic Fluorination The key step involves the SN2 displacement of the triflate group with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). This reaction proceeds with inversion of stereochemistry at the C4 position, yielding the (2S,4S)-4-fluoroproline derivative.

Step 4: Deprotection The protecting groups (Boc and methyl ester) are removed under acidic conditions to yield the final product, (2S,4S)-4-fluoroproline.

Caption: Synthetic workflow for (4S)-4-Fluoroproline.

Protocol 2: Synthesis of (3R)-3-Fluoropyrrolidine Hydrochloride

This protocol outlines a scalable synthesis of (R)-3-fluoropyrrolidine hydrochloride, a key intermediate in several drug candidates.[14] The synthesis starts from the cost-effective (S)-4-chloro-3-hydroxybutyronitrile.

Step 1: Reductive Cyclization and Protection (S)-4-chloro-3-hydroxybutyronitrile undergoes a "pump-hydrogenation" to yield (S)-pyrrolidin-3-ol, which is then protected in situ with a Boc group.

Step 2: Stereospecific Fluorination The hydroxyl group of the Boc-protected (S)-pyrrolidin-3-ol is converted to a mesylate, followed by nucleophilic substitution with potassium fluoride. This two-step process proceeds with inversion of configuration to give the (R)-3-fluoropyrrolidine derivative.

Step 3: Deprotection and Salt Formation The Boc group is removed with hydrochloric acid, which also forms the hydrochloride salt of the final product.

Step 4: Purification The final product is purified by recrystallization to achieve high enantiomeric and chemical purity.

Applications in Medicinal Chemistry: Case Studies

The unique properties of fluorinated pyrrolidine building blocks have been leveraged in the design of numerous successful drug candidates across various therapeutic areas.

Case Study 1: Vabicaserin - A 5-HT2C Receptor Agonist

Vabicaserin was developed as a selective 5-HT2C receptor agonist for the potential treatment of schizophrenia and obesity.[15][16] The inclusion of a fluorinated pyrrolidine moiety in its complex polycyclic structure was likely aimed at modulating the compound's physicochemical properties, such as lipophilicity and basicity, to achieve a desirable pharmacokinetic profile for oral administration and brain penetration. While the development of vabicaserin was discontinued, it serves as an example of the application of fluorinated pyrrolidines in the design of CNS-acting drugs.[17]

Case Study 2: Nirmatrelvir (Paxlovid™) - A SARS-CoV-2 Main Protease Inhibitor

Nirmatrelvir, the active component of the COVID-19 antiviral drug Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease.[18][19] The structure of nirmatrelvir features a pyrrolidin-2-one moiety, which is a derivative of the pyrrolidine scaffold.[20] While not directly fluorinated on the pyrrolidine ring itself, the overall molecule contains a trifluoroacetyl group.[18] The pyrrolidin-2-one serves as a key structural element that orients the molecule within the active site of the protease, contributing to its high potency. This example highlights the versatility of the pyrrolidine scaffold in constructing complex pharmacophores.

Case Study 3: Navitoclax (ABT-263) - A Bcl-2 Family Inhibitor

Navitoclax is an experimental anti-cancer drug that inhibits the Bcl-2 family of anti-apoptotic proteins.[21][22] The complex structure of navitoclax incorporates a substituted pyrrolidine ring within a larger piperazine-containing framework.[23] The pyrrolidine moiety plays a crucial role in the overall three-dimensional shape of the molecule, which is critical for its interaction with the BH3-binding groove of the Bcl-2 proteins.[24] The strategic placement of various functional groups, including a trifluoromethanesulfonyl group, underscores the importance of fine-tuning electronic and steric properties for potent and selective inhibition.[23]

Conclusion and Future Perspectives

Fluorinated pyrrolidine building blocks have firmly established themselves as a cornerstone of modern medicinal chemistry. Their ability to modulate key physicochemical properties, enforce specific conformations, and enhance metabolic stability provides drug discovery scientists with a powerful toolkit for optimizing lead compounds. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for accessing novel fluorinated pyrrolidines emerge, we can anticipate their even wider application in the design of innovative therapeutics to address a broad spectrum of diseases. The strategic and rational incorporation of these versatile building blocks will undoubtedly continue to drive the discovery of safer and more effective medicines.

References

- Fluorine in drug discovery: Role, design and case studies. (URL: )

-

Practical syntheses of 4-fluoroprolines. (URL: [Link])

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (URL: [Link])

-

Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

The Path to Paxlovid. (URL: [Link])

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (URL: [Link])

-

Navitoclax - Wikipedia. (URL: [Link])

-

Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors. (URL: [Link])

-

Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem. (URL: [Link])

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (URL: [Link])

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (URL: [Link])

-

[Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination]. (URL: [Link])

-

The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. (URL: [Link])

-

Sitagliptin phosphate; Januvia (TN); Sitagliptin (PropINN); Januvia (merck & Co); (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one; (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][8][9]. (URL: [Link])

-

Pyrrolidine - Wikipedia. (URL: [Link])

-

Vabicaserin - Wikipedia. (URL: [Link])

-

Sitagliptin - Wikipedia. (URL: [Link])

-

Nirmatrelvir - Wikipedia. (URL: [Link])

-

Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (URL: [Link])

-

Comparison of physical properties of chlorinated and fluorinated compounds. (URL: [Link])

-

[Sitagliptine (Januvia): incretin enhancer potentiating insulin secretion for the treatment of type 2 diabetes]. (URL: [Link])

-

What are the equivalent medications to Januvia (sitagliptin)? (URL: [Link])

-

Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. (URL: [Link])

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (URL: [Link])

-

A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia. (URL: [Link])

-

A comparative study of the physicochemical properties of perfluorinated and hydrogenated amphiphiles. (URL: [Link])

-

Vabicaserin Hydrochloride - Drug Targets, Indications, Patents. (URL: [Link])

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (URL: [Link])

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (URL: [Link])

-

Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. (URL: [Link])

-

Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. (URL: [Link])nih.gov/15853351/))

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 4. Januvia (sitagliptin): Side effects, dosage, generics, and more [medicalnewstoday.com]

- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Vabicaserin - Wikipedia [en.wikipedia.org]

- 16. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 21. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]

- 22. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]

- 23. Navitoclax - Wikipedia [en.wikipedia.org]

- 24. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Trifluoroethyl Pyrrolidine Derivatives

Mechanistic Insights, Assessment Protocols, and Strategic Implications

Executive Summary

The incorporation of a 2,2,2-trifluoroethyl group (

The Mechanistic Rationale: The "Fluorine Effect"

The metabolic lability of

A. Electronic Deactivation (pKa Modulation)

The strong electronegativity of the trifluoromethyl (

-

Basicity Reduction: This lowers the

of the pyrrolidine nitrogen from -

Metabolic Impact: At physiological pH (7.4), the nitrogen is less protonated and the lone pair is less available for single-electron transfer (SET) mechanisms often initiated by CYP450 enzymes.

B. C–H Bond Strengthening & Steric Shielding

Metabolic

-

Bond Dissociation Energy (BDE): The electron-withdrawing effect strengthens the C–H bonds on the methylene linker, increasing the BDE and making hydrogen abstraction energetically unfavorable.

-

Steric Bulk: The Van der Waals radius of the

group (approx. equivalent to an isopropyl group) provides steric hindrance, restricting the access of the heme-iron oxidative center to the nitrogen and the

Metabolic Pathways & Liability Analysis

Understanding the specific pathways blocked by this modification is crucial for interpreting stability data.

Pathway Comparison: Ethyl vs. Trifluoroethyl Pyrrolidine

The following diagram illustrates the divergence in metabolic fate between a standard

Figure 1: Comparative metabolic fate. The trifluoroethyl group effectively blocks the formation of the iminium ion intermediate required for dealkylation.

Experimental Validation: Microsomal Stability Assay

To empirically validate the stability conferred by the trifluoroethyl group, a metabolic stability assay using liver microsomes (RLM/HLM) is the gold standard.

Protocol: In Vitro Intrinsic Clearance (

)

Objective: Determine the in vitro half-life (

Materials:

-

Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins to equilibrate.

-

Note: Low substrate concentration (1 µM) is critical to ensure First-Order Kinetics (

).

-

-

Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[2]

-

Sampling: At

min, remove aliquots (e.g., 50 µL). -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex to precipitate proteins.

-

Analysis: Centrifuge (4000g, 15 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Self-Validating Controls:

-

Negative Control: Incubate without NADPH. (Verifies chemical stability vs. enzymatic metabolism).

-

Positive Control: Testosterone (CYP3A4) or Diclofenac (CYP2C9). (Verifies microsomal activity).

Figure 2: Step-by-step workflow for the microsomal stability assay.[3]

Data Interpretation & Representative Results

Data is analyzed by plotting

Calculations:

-

Half-life (

): -

Intrinsic Clearance (

):

Comparative Data Table (Representative)

The following table highlights the dramatic stability shift typically observed when substituting an

| Compound Class | Structure | pKa (Base) | HLM | Metabolic Liability | |

| N-Ethyl Pyrrolidine | Pyr- | ~10.2 | < 15 | > 90 (High) | Rapid |

| N-Trifluoroethyl | Pyr- | ~5.8 | > 120 | < 10 (Low) | Negligible oxidation |

| N-Isopropyl | Pyr- | ~10.5 | 30–60 | 20–50 (Mod) |

Key Insight: The trifluoroethyl derivative often exhibits "metabolic silence" in the pyrrolidine region, shifting the metabolic soft-spot to other parts of the molecule or favoring renal elimination of the parent drug.

Strategic Implications in Drug Development

1. Permeability and hERG Safety

The reduction in basicity (pKa < 7.4) means the trifluoroethyl pyrrolidine is largely uncharged at physiological pH.

-

Permeability: Neutral molecules generally permeate membranes more passively than cations, potentially improving oral bioavailability.

-

hERG Inhibition: Highly basic amines are a known pharmacophore for hERG channel blocking (cardiotoxicity). Reducing the pKa mitigates this risk by reducing the cationic interaction with the channel pore.

2. Toxicity Considerations

While the trifluoroethyl group stabilizes the amine, researchers must monitor for potential downstream metabolites if the group is cleaved under extreme conditions.

-

Trifluoroacetic Acid (TFAA): If oxidation occurs at the

-carbon despite the blockade, it may generate unstable intermediates leading to TFAA. While generally considered low toxicity, accumulation of TFAA is a monitored parameter in chronic dosing.

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

U.S. Food and Drug Administration (FDA). (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Link

-

Bhattarai, P., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089.[4][5] Link[4]

Sources

- 1. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 2. info.mercell.com [info.mercell.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3-(2,2,2-trifluoroethyl)pyrrolidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this context, 3-(2,2,2-trifluoroethyl)pyrrolidine has emerged as a valuable building block, offering a unique combination of a conformationally restricted pyrrolidine ring and the influential trifluoroethyl group. This guide provides an in-depth technical overview of its molecular characteristics, synthesis, and applications, with a particular focus on its role in the development of next-generation therapeutics.

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The addition of a trifluoroethyl group at the 3-position further enhances its utility. The strong electron-withdrawing nature of the trifluoromethyl group can increase the metabolic stability of the molecule by blocking potential sites of oxidation.[2] Furthermore, the lipophilicity of the trifluoroethyl moiety can improve membrane permeability, a critical factor for oral bioavailability.[2]

This guide will delve into the core attributes of 3-(2,2,2-trifluoroethyl)pyrrolidine, providing a comprehensive resource for researchers leveraging this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2,2,2-trifluoroethyl)pyrrolidine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below. It is important to note that while data for the free base is limited, extensive information is available for its more commonly handled hydrochloride salt.

| Property | 3-(2,2,2-trifluoroethyl)pyrrolidine | (S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride | Reference |

| Molecular Formula | C6H10F3N | C6H11ClF3N | [3] |

| Molecular Weight | 153.15 g/mol | 189.61 g/mol | [3] |

| Appearance | - | Solid | |

| Purity | 95% | ≥98% | [3] |

| Storage | - | Inert atmosphere, room temperature | |

| SMILES | FC(F)(F)C[C@H]1CNCC1 | FC(F)(F)C[C@H]1CNCC1.[H]Cl | [3] |

| InChI Key | - | HUYFAOPHHUVGEM-JEDNCBNOSA-N | |

| CAS Number | 1430091-57-8 ((S)-enantiomer) | 1269152-60-4 | [3][4] |

Synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidine: A Conceptual Workflow

While 3-(2,2,2-trifluoroethyl)pyrrolidine is commercially available, understanding its synthesis is crucial for process development and the creation of novel analogs. A plausible and efficient synthetic route can be conceptualized based on established methodologies for pyrrolidine synthesis. A common strategy involves the construction of the pyrrolidine ring through cyclization of a linear precursor containing the trifluoroethyl moiety.

A representative synthetic approach is outlined below. This multi-step process leverages readily available starting materials and employs robust chemical transformations.

Caption: A conceptual workflow for the synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidine.

Detailed Experimental Protocol (Representative)

The following is a representative, step-by-step methodology for the synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidine. Disclaimer: This is a conceptual protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of Diethyl 2-(2,2,2-trifluoroethyl)malonate (Intermediate A)

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add 1-bromo-3,3,3-trifluoropropane slowly, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the sodium bromide, and remove the ethanol under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-(2,2,2-trifluoroethyl)propane-1,3-diol (Intermediate B)

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of diethyl 2-(2,2,2-trifluoroethyl)malonate in THF dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.

Step 3: Synthesis of 1,3-Dibromo-2-(2,2,2-trifluoroethyl)propane (Intermediate C)

-

Dissolve the diol from the previous step in an appropriate solvent such as dichloromethane.

-

Add phosphorus tribromide (PBr₃) dropwise at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours.

-

Carefully pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude dibromide.

Step 4: Synthesis of 1-Benzyl-3-(2,2,2-trifluoroethyl)pyrrolidine (N-Protected Pyrrolidine)

-

To a solution of benzylamine in a suitable solvent like acetonitrile, add a base such as potassium carbonate.

-

Add the dibromide from the previous step and heat the mixture to reflux.

-

Monitor the reaction by GC-MS. Upon completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the N-benzyl protected pyrrolidine.

Step 5: Synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidine (Final Product)

-

Dissolve the N-benzyl protected pyrrolidine in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the final product.

Applications in Drug Discovery: A Case Study in JAK Inhibitors

The utility of 3-(2,2,2-trifluoroethyl)pyrrolidine as a building block is exemplified by its incorporation into potent and selective Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are implicated in various autoimmune and inflammatory diseases.[5][6]

A prominent example is the synthesis of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide , a potent JAK inhibitor.[7] In this molecule, the (S)-3-(2,2,2-trifluoroethyl)pyrrolidine moiety serves as a key component of the scaffold, contributing to the overall pharmacological profile of the compound.

The synthesis of this complex molecule involves the coupling of the 3-(2,2,2-trifluoroethyl)pyrrolidine core with other synthetic intermediates. The trifluoroethyl group in this context is believed to enhance the compound's properties, potentially improving its cell permeability and metabolic stability, which are crucial for an effective oral drug.

Caption: The central role of 3-(2,2,2-trifluoroethyl)pyrrolidine in the synthesis of a complex JAK inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(2,2,2-trifluoroethyl)pyrrolidine and its derivatives. The hydrochloride salt is a solid and is the more common form for handling and storage.

Hazard Identification (for the hydrochloride salt):

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation mark)

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

3-(2,2,2-Trifluoroethyl)pyrrolidine is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally defined pyrrolidine ring and the advantageous properties of the trifluoroethyl group makes it a highly sought-after intermediate for the synthesis of complex, biologically active molecules. As demonstrated by its application in the development of potent JAK inhibitors, this scaffold plays a crucial role in the design of next-generation therapeutics for a range of diseases. A thorough understanding of its synthesis, properties, and handling is paramount for researchers aiming to leverage its full potential in their drug discovery programs.

References

-

PubChem. 3-Pentyl-2-(2,2,2-trifluoroethyl)pyrrolidine. Retrieved from [Link]

-

PubChem. 3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Retrieved from [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Chemwatch. GHS Safety Data Sheet 1922. Retrieved from [Link]

-

Wikipedia. Pyrrolidine. Retrieved from [Link]

-

PubChem. 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof. Retrieved from [Link]

-

PMC. A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

-

PubChemLite. 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (C6H10F3N). Retrieved from [Link]

-

PubMed. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Retrieved from [Link]

-

WIPO. WO/2021/067682 TRICYCLIC KINASE INHIBITORS AND USES THEREOF. Retrieved from [Link]

-

ScienceDirect. Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. Retrieved from [Link]

-

PubMed. Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. Retrieved from [Link]

-

PubMed. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Retrieved from [Link]

-

PMC. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]

-

PubMed. Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. Retrieved from [Link]

-

SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | 2639960-45-3 | Benchchem [benchchem.com]

- 3. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine 95% | CAS: 1430091-57-8 | AChemBlock [achemblock.com]

- 4. 1269152-60-4|3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof - Patent US-11780847-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Deployment of the Trifluoroethyl Group in Medicinal Chemistry

The following technical guide details the role of the trifluoroethyl group in drug design, focusing on its bioisosteric utility, physicochemical impact, and synthetic integration.

Executive Summary

In the optimization of small molecule therapeutics, the 2,2,2-trifluoroethyl group (

Physicochemical Profiling: The Fluorine Effect

The substitution of three hydrogen atoms with fluorine creates a profound electronic disturbance due to fluorine's high electronegativity (3.98 Pauling scale). Unlike a standard ethyl group, the trifluoroethyl moiety acts as a powerful electron-withdrawing group (EWG) through the

Comparative Metrics: Ethyl vs. Trifluoroethyl

The following table contrasts the key properties of a standard ethylamine against 2,2,2-trifluoroethylamine, highlighting the critical pKa shift.

| Property | Ethylamine ( | 2,2,2-Trifluoroethylamine ( | Impact on Drug Design |

| pKa (Conjugate Acid) | ~10.7 | ~5.7 | Critical: Shifts amine from ionized to neutral at physiological pH (7.4). |

| C-X Bond Length | C-H: 1.09 Å | C-F: 1.35 Å | Fluorine is sterically larger, increasing van der Waals volume slightly.[1] |

| Lipophilicity ( | Baseline | +0.4 to +0.6 | Increases permeability; fluorocarbons are hydrophobic but lipophobic. |

| Electronic Effect | Weak Donor ( | Strong Withdrawer ( | Deactivates nucleophilicity of the adjacent nitrogen. |

The pKa Modulation Mechanism

The most common application of the trifluoroethyl group is to attenuate the basicity of basic amines. In a standard alkylamine, the lone pair on the nitrogen is highly available for protonation. In a trifluoroethyl amine, the

Significance:

-

Permeability: At pH 7.4, a standard amine (pKa ~10) is >99% protonated (cationic), limiting passive diffusion.[1] A trifluoroethyl amine (pKa ~5.[2][3]7) is >98% neutral, significantly enhancing membrane permeability.[1]

-

hERG Safety: High basicity is often correlated with hERG channel blockage (cardiotoxicity). Reducing pKa is a proven strategy to mitigate this risk while retaining the nitrogen atom for H-bond donor/acceptor interactions.

Conformational Control: The Gauche Effect

Unlike non-fluorinated alkyl chains which often adopt an anti conformation to minimize steric clash, 2,2,2-trifluoroethyl amines exhibit a strong preference for the gauche conformation.[1]

Mechanistic Driver

This preference is driven by electrostatic attraction between the electronegative fluorine atoms (

-

Result: The molecule adopts a specific, rigid shape.[1]

-

Benefit: This pre-organization reduces the entropic penalty of binding to a protein target.

Figure 1: The electrostatic gauche effect drives the trifluoroethyl group into a preferred conformation, reducing the entropic cost of binding.

Bioisosteric Applications & Case Studies

The Amide Bioisostere (Cathepsin K Inhibitors)

The trifluoroethylamine moiety (

-

Structural Logic: The

group mimics the carbonyl oxygen's electron-withdrawing nature, reducing the basicity of the adjacent NH, much like an amide nitrogen is non-basic. -

Donor Retention: Crucially, it retains the N-H as a hydrogen bond donor, unlike N-methylation.[1]

-

Case Study: In the development of Cathepsin K inhibitors (e.g., precursors to Odanacatib), replacing the P2-P3 amide bond with a trifluoroethylamine resulted in compounds that maintained potency (via H-bond to Gly66) but were completely resistant to proteolytic cleavage.

Modern Drug Example: Ubrogepant

Ubrogepant (Ubrelvy), a CGRP receptor antagonist approved for migraine, utilizes a 2,2,2-trifluoroethyl group attached to a piperidinone ring.[1]

-

Role: The group modulates the lipophilicity and metabolic stability of the piperidinone core without introducing the excessive bulk of a phenyl group. It occupies a hydrophobic pocket while preventing oxidative metabolism at the ethyl position.

Experimental Protocol: Catalyst-Free Reductive Alkylation

Installing a trifluoroethyl group on a secondary amine is challenging due to the low electrophilicity of trifluoroethyl halides (due to dipole repulsion). The following protocol utilizes a "green" reductive alkylation approach using Trifluoroacetic Acid (TFA) as the fluorine source, avoiding expensive and volatile trifluoroacetaldehyde.

Objective: Synthesis of

Reagents

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: Trifluoroacetic Acid (TFA) (1.75 equiv)

-

Reductant: Phenylsilane (

) (2.25 equiv) -

Solvent: Toluene or THF (Anhydrous)

-

Temperature: 70–100 °C

Step-by-Step Methodology

-

Activation: In a dried reaction vial equipped with a stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous Toluene (3 mL).

-

Addition: Add Phenylsilane (2.25 mmol) followed by the dropwise addition of Trifluoroacetic Acid (1.75 mmol). Caution: Gas evolution (

) may occur. -

Heating: Seal the vial and heat the mixture to 80 °C for 12–24 hours. The reaction proceeds via the in-situ formation of a silyl ester/hemiacetal intermediate which is then reduced.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and quench carefully with saturated aqueous

. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers, dry over -

Purification: Purify via silica gel flash chromatography. Note: Trifluoroethyl amines are less polar than their parent amines; adjust mobile phase accordingly.[1]

Strategic Workflow: When to Deploy

Use the following decision logic to determine if a trifluoroethyl bioisostere is appropriate for your lead series.

Figure 2: Strategic decision tree for implementing the trifluoroethyl group in lead optimization.

References

-

Black, W. C., et al. (2005).[1] "Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.[1]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

-

Pace, V., et al. (2014).[1] "Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers." RSC Advances, 4, 15275-15279.[1]

-

Sani, M., et al. (2007).[1] "The Trifluoroethylamine Function as Peptide Bond Replacement."[4][5][6] ChemMedChem, 2(12), 1693-1700.[1]

-

U.S. Food and Drug Administration. (2019). "FDA approves new treatment for acute migraine (Ubrogepant)."

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 4. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Sourcing and Quality Assurance of High-Purity 3-(2,2,2-Trifluoroethyl)pyrrolidine

[1]

Executive Summary

In modern medicinal chemistry, 3-(2,2,2-trifluoroethyl)pyrrolidine has emerged as a high-value scaffold, particularly for Central Nervous System (CNS) and metabolic disorder targets.[1] The incorporation of the trifluoroethyl group at the C3 position of the pyrrolidine ring imparts unique physicochemical properties, including modulated basicity (pKa suppression), enhanced lipophilicity, and metabolic blockade of the vulnerable C3 site.[1]

However, the sourcing of this building block presents distinct challenges. Variations in synthetic routes between suppliers can lead to cryptic impurity profiles—specifically enantiomeric contamination and residual fluorinated precursors—that standard Certificates of Analysis (CoAs) often fail to detail. This guide provides a technical framework for evaluating suppliers, validating purity, and ensuring data integrity in drug development pipelines.[1]

Chemical Profile & Medicinal Significance[1][2][3][4][5][6]

Identification

-

Common Derivatives: Hydrochloride salt (HCl) is the preferred solid form for stability.[1]

-

CAS Registry Numbers:

-

Molecular Formula: C₆H₁₀F₃N (Free base) / C₆H₁₁ClF₃N (HCl salt)[1]

The "Fluorine Effect" in Structure-Activity Relationships (SAR)

The strategic placement of the trifluoroethyl group serves three critical functions in hit-to-lead optimization:

-

pKa Modulation: The electron-withdrawing effect of the CF₃ group (via the ethyl linker) lowers the pKa of the pyrrolidine nitrogen.[1] This reduces the energy penalty for desolvation, potentially improving membrane permeability and oral bioavailability.[1]

-

Metabolic Stability: The C3 position of pyrrolidine is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Substitution with a bulky, electron-poor trifluoroethyl group sterically and electronically blocks this metabolic soft spot.[1]

-

Conformational Bias: The substituent influences the ring pucker (envelope conformation), which can lock the molecule into a bioactive conformation favored by the target receptor.[1]

Synthesis-Driven Impurity Landscape

Understanding how a supplier synthesizes this molecule is the key to predicting its impurity profile.[1] Two dominant industrial routes exist, each generating distinct by-products.[1]

Route A: Cyclization of Fluorinated Precursors (Common in CROs)[1]

-

Mechanism: Reaction of 2-(2,2,2-trifluoroethyl)succinate derivatives followed by reduction.[1]

-

Risk Profile: High.[1]

Route B: Radical Addition to Pyrrolin-2-ones (Scalable)[1]

-

Mechanism: Radical trifluoroethylation of N-protected pyrrolin-2-one followed by reduction.

-

Risk Profile: Moderate to High.[1]

-

Impurity: Regioisomers (2-substituted vs 3-substituted).

-

Impurity: Residual heavy metals (if photoredox or metal-catalyzed).[1]

-

Critical Quality Attribute: Stereochemical Purity

Because the C3 carbon is a chiral center, "High Purity" must be defined by Enantiomeric Excess (ee) .[1]

-

The Trap: A supplier may claim "98% Chemical Purity" by H-NMR, but the sample could be a 50:50 racemate labeled as a chiral isomer.[1]

-

Requirement: Suppliers must provide Chiral HPLC or SFC traces, not just optical rotation values (which are unreliable for low-molecular-weight fluorinated amines).

Quality Assurance Framework

To mitigate the risks identified above, researchers must implement a self-validating Incoming Quality Control (IQC) system. Do not rely solely on the vendor's CoA.

IQC Workflow Diagram

Figure 1: Incoming Quality Control (IQC) decision tree for fluorinated building blocks.

Analytical Protocols

| Method | Target | Acceptance Criteria | Technical Note |

| ¹H-NMR (400 MHz) | Identity, Residual Solvent | >95% Integration match | Look for THF or Ether signals; these coordinate tightly to the amine salt and inflate mass.[1] |

| ¹⁹F-NMR (376 MHz) | Fluorinated Impurities | Single peak (approx -65 ppm) | Critical: Many suppliers miss fluorinated oligomers that are invisible in ¹H-NMR but toxic to bioassays.[1] |

| LC-MS (ESI+) | Molecular Weight | [M+H]⁺ = 168.1 (Free base) | Ensure acidic mobile phase (0.1% Formic Acid) to protonate the secondary amine.[1] |

| Chiral SFC | Enantiomeric Excess | >98% ee | Column: Chiralpak IG or IC.[1] Mobile Phase: CO₂/MeOH + 0.1% DEA.[1] |

Supplier Landscape & Sourcing Strategy

Suppliers for this molecule fall into three distinct tiers. Your choice should depend on the stage of development.

Tier 1: The Originators (Best for Scale-up & Custom Synthesis)

These companies often hold the original process IP or have dedicated fluorination capabilities.[1]

-

Enamine: The likely primary source for this building block. They specialize in "REAL" (Readily Accessible) libraries and fluorinated scaffolds.[1]

-

Pros: High reliability, verified synthetic routes, huge inventory.[1]

-

Cons: Can be more expensive for small catalog orders; shipping from Ukraine/Latvia may take time.

-

-

WuXi AppTec / LabNetwork: Excellent for multi-kilogram GMP batches.[1]

Tier 2: The Stockists (Best for Speed & HTS)

These vendors hold stock in the US/EU but may not synthesize it themselves.[1]

-

Combi-Blocks: High reliability for building blocks.[1] Often stocks both enantiomers.[1]

-

Pros: Fast shipping (San Diego based), transparent pricing, good CoAs.

-

-

BLDpharm: Aggressive pricing, large catalog.[1]

-

Pros: Cost-effective.

-

Cons: Batch-to-batch variability can occur; rigorous IQC recommended.

-

Tier 3: The Aggregators (Best for Convenience)[1]

-

Sigma-Aldrich / Fisher: They source from Tier 1/2.

-

Pros: Easy procurement via punch-out systems.

-

Cons: Significant markup; lack of detailed batch genealogy.

-

Recommended Procurement Protocol

-

Discovery Phase (<5g): Buy from Combi-Blocks or Enamine store.[1] Prioritize speed.

-

Lead Optimization (>10g): Request a "Batch Reservation" from the supplier.[1] Ask for a pre-shipment sample to run your own Chiral SFC.

-

Development (>100g): Go directly to Enamine or a custom synthesis CRO (e.g., WuXi ) to define the salt form and impurity limits explicitly.[1]

Handling and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at 4°C or -20°C.

-

Free Base Instability: The free amine can absorb CO₂ from the air to form carbamates. Always purchase the HCl salt unless the free base is immediately required for a reaction.

-

Re-Analysis: Re-test %ee every 6 months, as chiral amines can sometimes undergo slow racemization if residual metal catalysts are present in the solid state.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 58362624 (3-(2,2,2-Trifluoroethyl)pyrrolidine).[1] Available at: [Link][1]

-

Mykhailiuk, P. K. (2015).[1] Fluorinated Piperidines and Pyrrolidines: Building Blocks for Medicinal Chemistry.[1][3] Chemical Reviews.[1] (Contextual citation for synthesis routes).

Application Note: Scalable Synthesis of 3-(2,2,2-Trifluoroethyl)pyrrolidine

Abstract

This guide details the synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride , a critical fluorinated building block for medicinal chemistry programs targeting kinases (e.g., JAK1 inhibitors) and GPCRs. The trifluoroethyl group modulates lipophilicity (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C3-fluoroalkyl bond. Direct alkylation of pyrrolidinone enolates with 2,2,2-trifluoroethyl iodide is often sluggish due to the low reactivity of the electrophile (dipole repulsion). Therefore, a disconnection via the exocyclic alkene is preferred.

Strategic Disconnections

-

Target: 3-(2,2,2-trifluoroethyl)pyrrolidine.[1][2][3][4][5][6]

-

Precursor 1 (Alkene): tert-Butyl 3-(2,2,2-trifluoroethylidene)pyrrolidine-1-carboxylate.

-

Starting Material: tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone).

Reaction Pathway[7][8][9][10][11][12][13]

-

Step 1 (C-C Bond Formation): HWE reaction using diethyl (2,2,2-trifluoroethyl)phosphonate. This reagent is preferred over the Wittig salt due to higher reactivity with ketones and easier byproduct removal.

-

Step 2 (Reduction): Catalytic hydrogenation of the electron-deficient alkene.

-

Step 3 (Deprotection): Acidolytic cleavage of the Boc group.

Figure 1: Retrosynthetic logic for the construction of the 3-trifluoroethyl scaffold.

Part 2: Detailed Experimental Protocol

Step 1: HWE Olefination

Objective: Synthesis of tert-butyl 3-(2,2,2-trifluoroethylidene)pyrrolidine-1-carboxylate.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 equiv)

-

Diethyl (2,2,2-trifluoroethyl)phosphonate (1.2 equiv) [CAS: 1067-71-6]

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.3 equiv)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Reagent Prep: Charge the flask with diethyl (2,2,2-trifluoroethyl)phosphonate (1.2 equiv) and anhydrous THF (10 mL/g of substrate). Cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add LiHMDS (1.3 equiv) dropwise over 20 minutes, maintaining internal temperature below -70 °C. The solution may turn pale yellow. Stir at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Note: The

-protons of the trifluoroethyl phosphonate are sufficiently acidic (

-

-

Addition: Add a solution of N-Boc-3-pyrrolidinone (1.0 equiv) in THF (2 mL/g) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to 0 °C over 2 hours and stir for an additional 2 hours at room temperature. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The product typically appears as a higher

spot. -

Workup: Quench with saturated aqueous

. Dilute with EtOAc. Wash the organic layer with water and brine. Dry over -

Purification: Purify via flash column chromatography (0-20% EtOAc in Hexanes).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to tert-butyl 3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate.

Reagents:

-

Alkene intermediate (from Step 1)

-

Pd/C (10 wt% loading, 10-20% by weight of substrate)

-

Methanol (MeOH)

-

Hydrogen gas (

)

Protocol:

-

Setup: Dissolve the alkene in MeOH (0.1 M concentration) in a hydrogenation vessel or heavy-walled flask.

-

Catalyst Addition: Carefully add 10% Pd/C under a stream of nitrogen (Caution: Pd/C is pyrophoric; keep wet with solvent).

-

Hydrogenation: Purge the vessel with

x3, then -

Monitoring: Monitor by LCMS for the disappearance of the alkene peak.

-

Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate under reduced pressure.

-

Yield Expectation: >95% (Quantitative).[9]

-

Note: The trifluoroethyl group is stable to these standard hydrogenation conditions.

-

Step 3: Boc Deprotection & Salt Formation

Objective: Isolation of 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride.

Reagents:

-

Boc-protected intermediate (from Step 2)

-

4.0 M HCl in 1,4-Dioxane

-

Diethyl ether (

)

Protocol:

-

Reaction: Dissolve the intermediate in a minimum amount of 1,4-dioxane or DCM. Add 4.0 M HCl in dioxane (5-10 equiv) at 0 °C.

-

Stirring: Warm to room temperature and stir for 2-4 hours. A white precipitate (the HCl salt) should begin to form.

-

Isolation: Dilute the suspension with

to maximize precipitation. Filter the solid under -

Drying: Dry the solid in a vacuum oven at 40 °C.

-

Final Appearance: White to off-white crystalline solid.

-

Summary of Data

| Parameter | Step 1 (HWE) | Step 2 (Hydrogenation) | Step 3 (Deprotection) |

| Key Reagent | |||

| Solvent | THF | MeOH | Dioxane/DCM |

| Temp | -78°C | RT | 0°C |

| Typical Yield | 80% | 98% | 95% |

| Critical Control | Anhydrous conditions; Temp control during LiHMDS addition. | Efficient stirring; Safety with | Moisture exclusion (hygroscopic salt). |

Part 3: Alternative "Medicinal Chemistry" Route (Radical Addition)

For rapid analog generation where N-Boc-3-methylenepyrrolidine is available, a radical trifluoromethylation strategy is efficient.

Mechanism:

-

Generation of

radical (e.g., using Langlois reagent -

Addition to the exocyclic double bond of N-Boc-3-methylenepyrrolidine.

-

Hydrogen abstraction to yield the target.

Figure 2: Alternative radical trifluoromethylation route.

Protocol:

React N-Boc-3-methylenepyrrolidine with Sodium triflinate (

Part 4: Safety & Handling

-

Diethyl (2,2,2-trifluoroethyl)phosphonate: Irritant. Handle in a fume hood.

-

LiHMDS: Pyrophoric/moisture sensitive. Use anhydrous techniques.

-

Hydrogenation: Risk of explosion. Ensure proper grounding and check for leaks.

-

Fluorinated Compounds: While the target is stable, avoid incineration which can generate HF.

References

-

HWE Reaction with Trifluoroethyl Phosphonates

- Use of diethyl (2,2,2-trifluoroethyl)phosphonate for the synthesis of trifluoromethyl-substituted alkenes.

-

Reference: Motoyoshiya, J., et al. "Synthesis of Trifluoromethylalkenes via the Horner-Wadsworth-Emmons Reaction." J. Org. Chem.2003 , 68, 2468. Link

-

General Synthesis of 3-Substituted Pyrrolidines

-

Radical Trifluoromethylation (Langlois Reagent)

- Trifluoromethylation of alkenes using sodium triflin

-

Reference: Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Lett.1991 , 32, 7525. Link

-

Commercial Availability & Properties

- (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (CAS 2639960-45-3).

-

Source: PubChem Compound Summary. Link

Sources

- 1. 1269152-60-4|3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine 95% | CAS: 1430091-57-8 | AChemBlock [achemblock.com]

- 3. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Patent US-12103933-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cphi-online.com [cphi-online.com]

- 5. US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 6. 3-Pentyl-2-(2,2,2-trifluoroethyl)pyrrolidine | C11H20F3N | CID 175005063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 8. cphi-online.com [cphi-online.com]

- 9. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

amide coupling protocols using 3-(2,2,2-trifluoroethyl)pyrrolidine

Application Note: Precision Amide Coupling with 3-(2,2,2-trifluoroethyl)pyrrolidine

Executive Summary & Molecule Profile

3-(2,2,2-trifluoroethyl)pyrrolidine represents a high-value scaffold in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for standard pyrrolidines or piperidines. However, the introduction of the trifluoroethyl group at the C3 position introduces two specific challenges for amide coupling:

-

Electronic Deactivation: The strong electron-withdrawing nature of the trifluoromethyl group (

) exerts a through-bond inductive effect ( -

Steric Bulk: The C3-substituent creates a specific steric trajectory that can hinder nucleophilic attack, particularly if the carboxylic acid partner is also

-substituted.

This guide provides three distinct protocols tailored to these challenges, moving beyond generic "EDC/HOBt" conditions which often fail with such deactivated amines.

Protocol Selection Matrix

Select the protocol based on your specific project phase and substrate difficulty.

| Feature | Protocol A: Discovery (HATU) | Protocol B: Process/Scale (T3P) | Protocol C: The "Problem Solver" (Acyl Fluoride) |

| Primary Use Case | Milligram-scale library synthesis; high-throughput. | Gram-to-kilogram scale; GMP-friendly. | Extremely hindered or electron-deficient acids. |

| Reactivity | Very High (Fast activation) | High (Slow but steady) | Extreme (Highly electrophilic intermediate) |

| Epimerization Risk | Low (if base is controlled) | Lowest (Ideal for chiral acids) | Low to Moderate |